Cas no 2108917-59-3 (8-azabicyclo3.2.1octane-3-carboxylic acid hydrochloride)

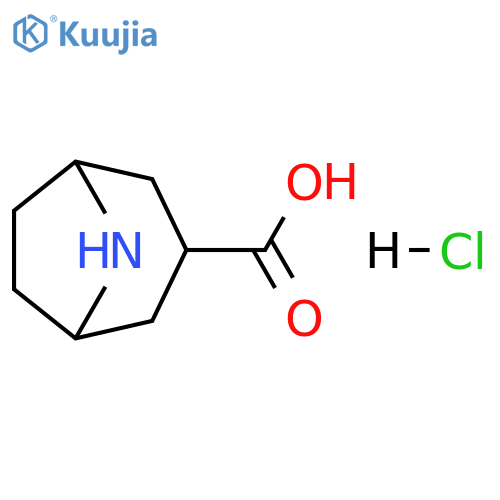

2108917-59-3 structure

商品名:8-azabicyclo3.2.1octane-3-carboxylic acid hydrochloride

8-azabicyclo3.2.1octane-3-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 8-azabicyclo3.2.1octane-3-carboxylic acid hydrochloride

-

- インチ: 1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H

- InChIKey: MFAUMPVIUINZHM-UHFFFAOYSA-N

- ほほえんだ: C12NC(CC1)CC(C(O)=O)C2.[H]Cl

8-azabicyclo3.2.1octane-3-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1722847-2.5g |

8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |

2108917-59-3 | 2.5g |

$869.0 | 2023-09-20 | ||

| Enamine | EN300-1722847-10.0g |

8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |

2108917-59-3 | 10g |

$3345.0 | 2023-06-04 | ||

| Enamine | EN300-1722847-0.05g |

8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |

2108917-59-3 | 0.05g |

$348.0 | 2023-09-20 | ||

| Enamine | EN300-1722847-0.1g |

8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |

2108917-59-3 | 0.1g |

$364.0 | 2023-09-20 | ||

| Enamine | EN300-1722847-5.0g |

8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |

2108917-59-3 | 5g |

$1715.0 | 2023-06-04 | ||

| Enamine | EN300-1722847-5g |

8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |

2108917-59-3 | 5g |

$1715.0 | 2023-09-20 | ||

| Enamine | EN300-1722847-0.25g |

8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |

2108917-59-3 | 0.25g |

$380.0 | 2023-09-20 | ||

| Enamine | EN300-1722847-1g |

8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |

2108917-59-3 | 1g |

$414.0 | 2023-09-20 | ||

| Enamine | EN300-1722847-1.0g |

8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |

2108917-59-3 | 1g |

$414.0 | 2023-06-04 | ||

| Enamine | EN300-1722847-0.5g |

8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |

2108917-59-3 | 0.5g |

$397.0 | 2023-09-20 |

8-azabicyclo3.2.1octane-3-carboxylic acid hydrochloride 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

5. Water

2108917-59-3 (8-azabicyclo3.2.1octane-3-carboxylic acid hydrochloride) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量